2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate
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Overview
Description
2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of a toluene-4-sulfonic acid group attached to a 2-[2-(2-allyloxy-ethoxy)-ethoxy]-ethyl ester moiety. It is used in various scientific research fields due to its reactivity and functional group compatibility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of toluene-4-sulfonic acid 2-[2-(2-allyloxy-ethoxy)-ethoxy]-ethyl ester typically involves the esterification of toluene-4-sulfonic acid with 2-[2-(2-allyloxy-ethoxy)-ethoxy]-ethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of toluene-4-sulfonic acid 2-[2-(2-allyloxy-ethoxy)-ethoxy]-ethyl ester may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, alcohols, and various substituted esters, depending on the specific reagents and conditions used.
Scientific Research Applications
2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate is utilized in several scientific research applications:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of toluene-4-sulfonic acid 2-[2-(2-allyloxy-ethoxy)-ethoxy]-ethyl ester involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfonic acid group can participate in acid-base reactions, while the ester group can undergo hydrolysis or transesterification. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Toluene-4-sulfonic acid methyl ester
- Toluene-4-sulfonic acid ethyl ester
- Toluene-4-sulfonic acid propyl ester
Uniqueness
2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate is unique due to its extended ethoxy chain and allyloxy group, which provide additional functionalization options and reactivity compared to simpler esters. This makes it particularly valuable in complex organic synthesis and specialized applications.
Properties
IUPAC Name |
2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O6S/c1-3-8-19-9-10-20-11-12-21-13-14-22-23(17,18)16-6-4-15(2)5-7-16/h3-7H,1,8-14H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTZYXHODZUIPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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